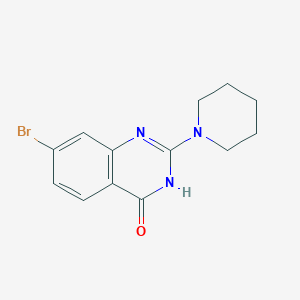
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% (7-Br-PQ) is a synthetic organic compound belonging to the quinazolin-4-ol family. It is a brominated derivative of quinazolin-4-ol, which is a heterocyclic compound with a 7-membered ring. 7-Br-PQ is a white, crystalline solid and is soluble in a variety of organic solvents, such as dimethyl sulfoxide (DMSO). It is an important compound for scientific research, with a variety of applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% has a variety of applications in scientific research. It is a useful reagent in the synthesis of other quinazolin-4-ols, such as 4-amino-2-bromoquinazoline and 7-bromo-2-methylquinazolin-4-ol. It is also used as a starting material in the synthesis of a variety of bioactive compounds, such as inhibitors of protein tyrosine phosphatases and inhibitors of the enzyme dihydrofolate reductase. Furthermore, 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% is used in the synthesis of inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.
Mecanismo De Acción
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% acts as an inhibitor of a variety of enzymes, including protein tyrosine phosphatases, dihydrofolate reductase, and acetylcholinesterase. Inhibition of these enzymes results in the disruption of various biochemical pathways, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of protein tyrosine phosphatases by 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% leads to the disruption of various biochemical pathways, resulting in a variety of physiological effects. These effects include the inhibition of cell proliferation, the inhibition of cell migration, and the inhibition of angiogenesis. In addition, 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to modulate the expression of genes involved in the regulation of cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% in laboratory experiments are its high purity (96%) and its solubility in a variety of organic solvents. Furthermore, 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% is relatively inexpensive and is commercially available. However, 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% is not suitable for use in vivo experiments due to its potential toxicity.
Direcciones Futuras
The future research directions for 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% include the further exploration of its potential applications in drug discovery, such as the development of new inhibitors of protein tyrosine phosphatases, dihydrofolate reductase, and acetylcholinesterase. In addition, further research is needed to explore the potential therapeutic applications of 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96%, such as its potential use in the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to investigate the potential toxicity of 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% and to develop methods to reduce its toxicity.
Métodos De Síntesis
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% can be synthesized in a three-step procedure. The first step consists of the reaction of 4-amino-2-bromoquinazoline with piperidine in the presence of potassium carbonate, yielding the desired 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96%. The second step is the purification of the 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% by recrystallization from ethyl acetate. The third step involves the determination of the purity of the 7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% by high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
7-bromo-2-piperidin-1-yl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-9-4-5-10-11(8-9)15-13(16-12(10)18)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYKOPHPOCRDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC(=C3)Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(piperidin-1-yl)quinazolin-4-ol, 96% | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

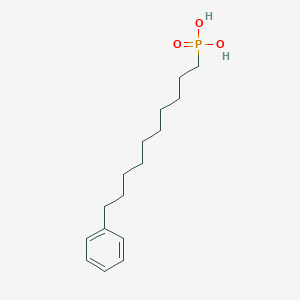
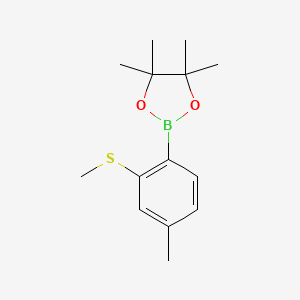
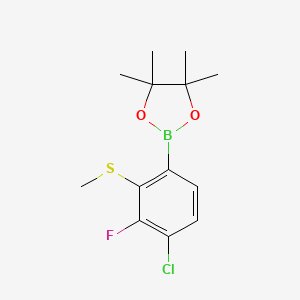
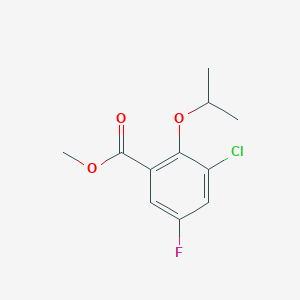
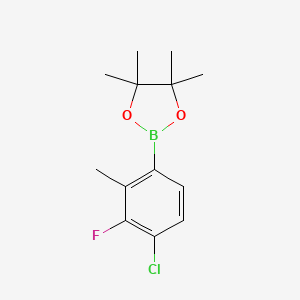

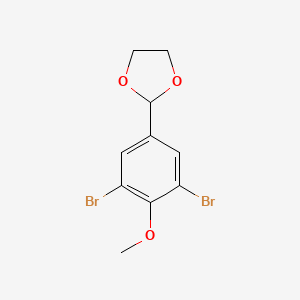
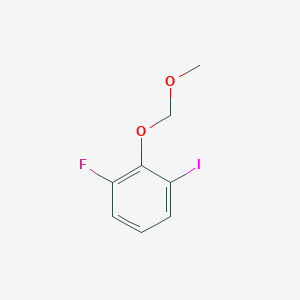
![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
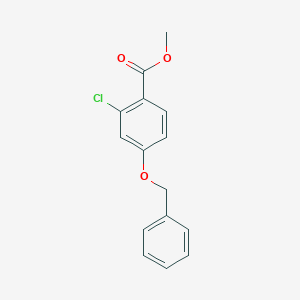
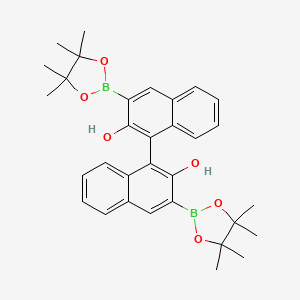
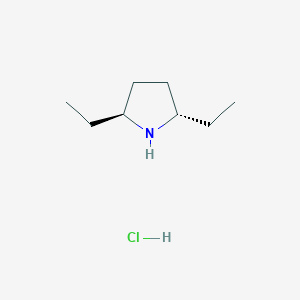
![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)